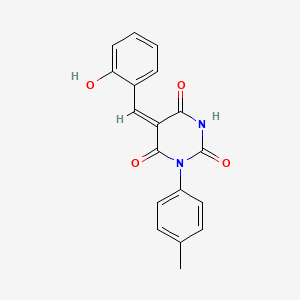![molecular formula C21H13N3O10 B11690450 4-(3-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11690450.png)
4-(3-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3,5-Dinitrobenzamido)phenoxy]benzene-1,2-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes nitrobenzamido and phenoxy groups attached to a benzene ring with dicarboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-dinitrobenzamido)phenoxy]benzene-1,2-dicarboxylic acid typically involves multiple steps:
Nitration: The initial step involves the nitration of benzene to introduce nitro groups. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene derivative is then subjected to amidation to form the benzamido group. This can be done using an amine under appropriate conditions.
Etherification: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with the benzamido compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-Dinitrobenzamido)phenoxy]benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
4-[3-(3,5-Dinitrobenzamido)phenoxy]benzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-dinitrobenzamido)phenoxy]benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzamido and phenoxy groups can interact with proteins or other biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid: 1,2-benzenedicarboxylic acid, a simpler dicarboxylic acid derivative of benzene.
Isophthalic acid: 1,3-benzenedicarboxylic acid, another isomer of benzenedicarboxylic acid.
Terephthalic acid: 1,4-benzenedicarboxylic acid, widely used in the production of polyesters.
Uniqueness
4-[3-(3,5-Dinitrobenzamido)phenoxy]benzene-1,2-dicarboxylic acid is unique due to the presence of both nitrobenzamido and phenoxy groups, which confer distinct chemical and physical properties. These functional groups allow for a wide range of chemical modifications and interactions, making this compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C21H13N3O10 |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
4-[3-[(3,5-dinitrobenzoyl)amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C21H13N3O10/c25-19(11-6-13(23(30)31)9-14(7-11)24(32)33)22-12-2-1-3-15(8-12)34-16-4-5-17(20(26)27)18(10-16)21(28)29/h1-10H,(H,22,25)(H,26,27)(H,28,29) |
InChI Key |
AGEPOPHGCNHKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate](/img/structure/B11690369.png)
![(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B11690375.png)

![(5Z)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690384.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide](/img/structure/B11690387.png)
![[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11690388.png)
![4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11690398.png)
![(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11690403.png)
![N-(4-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11690406.png)
![3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11690409.png)
![5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)](/img/structure/B11690434.png)
![(5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11690442.png)
![Methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11690444.png)
![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11690462.png)
